Bis(4-chloro-3,5-dinitrophenyl)methanone

Description

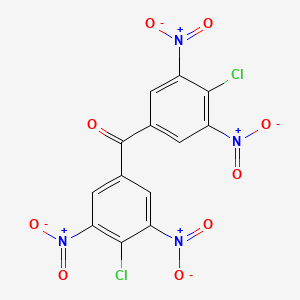

Bis(4-chloro-3,5-dinitrophenyl)methanone is a nitroaromatic compound characterized by two 4-chloro-3,5-dinitrophenyl groups attached to a ketone moiety. This structure confers high thermal stability and reactivity due to electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents, which influence its electronic and steric properties.

Properties

Molecular Formula |

C13H4Cl2N4O9 |

|---|---|

Molecular Weight |

431.1 g/mol |

IUPAC Name |

bis(4-chloro-3,5-dinitrophenyl)methanone |

InChI |

InChI=1S/C13H4Cl2N4O9/c14-11-7(16(21)22)1-5(2-8(11)17(23)24)13(20)6-3-9(18(25)26)12(15)10(4-6)19(27)28/h1-4H |

InChI Key |

WTXLNOWMVTWOHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Bis(4-chloro-3,5-dinitrophenyl)methanone can be synthesized through various methods, including condensation reactions between 4-chloro-3,5-dinitrobenzaldehyde and acetone .

Reaction Conditions: These reactions typically occur under acidic conditions.

Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.

Chemical Reactions Analysis

Reactivity: Bis(4-chloro-3,5-dinitrophenyl)methanone is susceptible to various reactions due to its functional groups.

Common Reagents and Conditions: It undergoes nucleophilic addition reactions, such as reduction with hydrazine or other reducing agents.

Major Products: Reduction of the nitro groups yields bis(4-chloro-3-aminophenyl)methanone.

Scientific Research Applications

Biology and Medicine:

Industry: Not widely used industrially.

Mechanism of Action

- The exact mechanism of action remains unclear due to limited studies.

- Potential targets may involve interactions with cellular proteins or enzymes.

Comparison with Similar Compounds

Substituent Effects on Thermal Stability and Molecular Properties

The following table summarizes key differences between Bis(4-chloro-3,5-dinitrophenyl)methanone and analogous compounds:

Key Observations:

- Chloro vs. Methyl Substituents: The chloro groups in this compound increase molecular mass and electronegativity compared to the methyl-substituted analog (390.26 vs. 434.12 g/mol*), likely enhancing oxidative stability but reducing solubility in polar solvents .

- Tetrazole Derivatives: Di(1H-tetrazol-5-yl)methanone oxime and its hydrazone analog decompose at 288.7°C and 247.6°C, respectively, highlighting the stabilizing role of H-bonds in oxime structures . This compound’s decomposition temperature is unreported but expected to exceed these values due to stronger electron-withdrawing effects.

Reactivity and Functional Group Influence

- Nitro and Chloro Groups: The nitro groups in this compound increase electrophilicity, making it reactive toward nucleophilic substitution (e.g., with amines or thiols). This contrasts with methyl-substituted derivatives, where electron-donating CH₃ groups reduce reactivity .

- Ketone vs. Ester/Amide Functionality: Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate () incorporates an amide linkage, enabling N–H···O hydrogen bonding in its crystal structure. This contrasts with the ketone group in this compound, which may rely on weaker C–H···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.